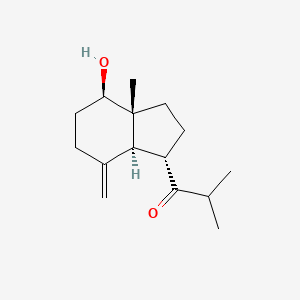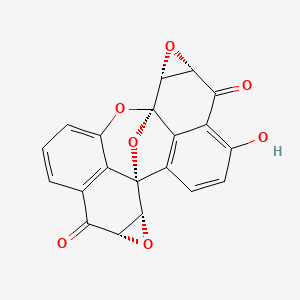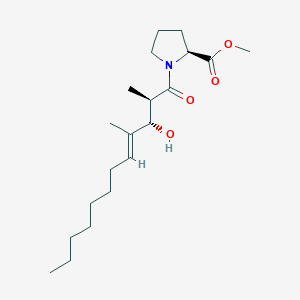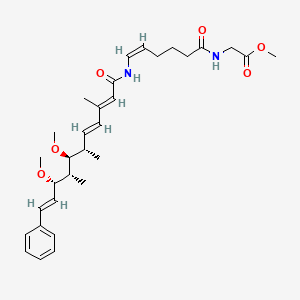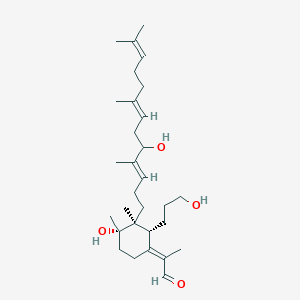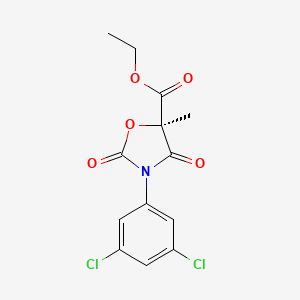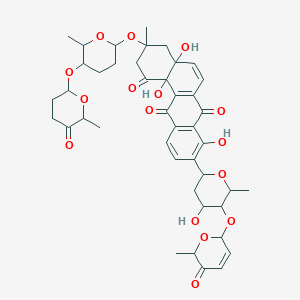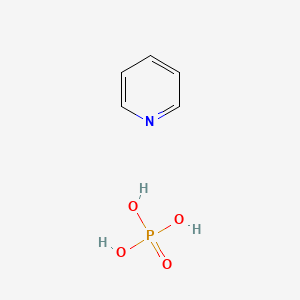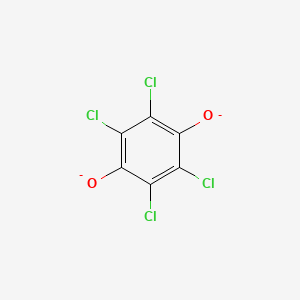![molecular formula C33H48O6 B1251012 (7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251012.png)
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one is a natural product found in Cytophaga with data available.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
Formation of N-substituted Derivatives : Research shows the preparation of N-substituted derivatives from similar complex organic compounds, highlighting the potential for creating a variety of modified molecules. This process can be used for the development of new chemical entities with potential applications in different scientific fields (Al-Zaidi, Crilley, & Stoodley, 1983).
Ring Opening Reactions : Studies involving the ring opening of complex molecules like 5-oxaporphyrin have shown the formation of various substituted products. These reactions can be crucial in manipulating the structure of (7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one for specific scientific applications (Kakeya, Aozasa, Mizutani, Hitomi, & Kodera, 2014).
Biological and Pharmacological Studies
Pheromonal Activity in Insects : There is evidence of similar complex organic compounds being involved in pheromonal activity in certain insect species. This could suggest potential research applications in understanding and possibly influencing insect behavior (Bartelt, Weisleder, Dowd, & Plattner, 1992).
Applications in Medicinal Chemistry : The structural complexity and reactivity of such molecules indicate potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Studies have shown the synthesis and modification of similar compounds for potential use in drug development (Avery, Fan, Karle, Bonk, Miller, & Goins, 1996).
Advanced Material Science
- Organic Semiconductors and Photovoltaic Cells : The unique electronic properties of such compounds could be explored for applications in organic semiconductors and photovoltaic cells. Research in similar molecular structures has shown potential in the development of advanced materials for energy applications (Zhang, Wang, Nishiura, Xi, & Hou, 2011).
Propriétés
Nom du produit |
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one |
|---|---|
Formule moléculaire |
C33H48O6 |
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one |
InChI |
InChI=1S/C33H48O6/c1-5-6-7-9-13-25(2)18-21-32-27(4)19-20-28(34)15-10-8-11-16-29(35)22-26(3)14-12-17-30(36)23-31(37)24-33(38)39-32/h5-10,12-13,17-20,27-32,34-37H,1,3,11,14-16,21-24H2,2,4H3/b7-6+,10-8+,13-9-,17-12+,20-19+,25-18- |
Clé InChI |
QETZYFKPMZHAFT-NWFTXAHQSA-N |
SMILES isomérique |
CC1/C=C/C(C/C=C/CCC(CC(=C)C/C=C/C(CC(CC(=O)OC1C/C=C(/C)\C=C/C=C/C=C)O)O)O)O |
SMILES canonique |
CC1C=CC(CC=CCCC(CC(=C)CC=CC(CC(CC(=O)OC1CC=C(C)C=CC=CC=C)O)O)O)O |
Synonymes |
YM 32890B YM-32890 B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



